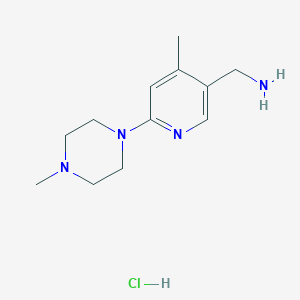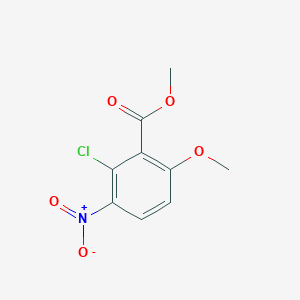
(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride
Vue d'ensemble
Description
“(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride” is a compound that belongs to the class of organic compounds known as phenylpiperazines . It has a molecular weight of 192.26 . The IUPAC name for this compound is 6-(4-methyl-1-piperazinyl)-3-pyridinamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N4/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7,11H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°C .Applications De Recherche Scientifique
Medicinal Chemistry Applications
Anticonvulsant Agents : Compounds structurally similar to the one have been synthesized and screened for anticonvulsant activity. For example, novel Schiff bases of 3-aminomethyl pyridine have shown potential as anticonvulsant agents, with some compounds exhibiting significant protection against seizures in experimental models (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Imaging : Iron(III) complexes incorporating pyridine and piperazine units have been studied for their photocytotoxic properties and potential in cellular imaging, demonstrating their ability to interact with DNA and induce cell death upon exposure to red light (Basu et al., 2014).
Chemical Synthesis and Catalysis
- Ligand Synthesis for Catalytic Applications : Pincer-type ligands incorporating pyridine and piperazine units have been synthesized for potential use in catalytic applications, highlighting the versatility of these compounds in facilitating diverse chemical reactions (Shukla et al., 2021).
Molecular Docking and Drug Design
- Anticancer and Antimicrobial Agents : Compounds containing pyridine and piperazine moieties have been synthesized and evaluated for their anticancer and antimicrobial activities, with some showing promising results in molecular docking studies and biological assays (Katariya et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
[4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4.ClH/c1-10-7-12(14-9-11(10)8-13)16-5-3-15(2)4-6-16;/h7,9H,3-6,8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUPCFVVYDFJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CN)N2CCN(CC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl-2-azaspiro[3.3]heptane](/img/structure/B1460157.png)

![N-[(2-Methyl-7-pyrrolidin-2-ylpyrazolo[1,5-a]pyrimidin-6-yl)methyl]acetamide dihydrochloride](/img/structure/B1460161.png)




![3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1460171.png)
![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1460172.png)




